6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Overview
Description
6-[4-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone is a stilbenoid.
Scientific Research Applications
Synthesis and Structural Studies
Isocyanide and Ylidene Complexes of Boron : The research on isocyanide and ylidene complexes of boron includes studies on compounds related to 6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone. These studies involve synthesis, structural analysis, and reactions under various conditions, providing insights into the chemical behavior of similar compounds (Tamm, Lügger, & Hahn, 1996).
Crystal Structure Analysis : Crystal structure analysis of compounds structurally related to the query molecule, such as (Z)-4-(2,6-Dichlorophenyldiazenyl)-6-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino]methylene}-2-methoxycyclohexa-2,4-dienone, provides valuable information on molecular configuration and potential applications in various fields of chemistry (Ozek, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2006).
Reactivity and Chemical Behavior
Reactions under Acidic Conditions : Studies have shown that similar compounds undergo various reactions in acidic conditions, leading to the formation of derivatives with potential applications in organic synthesis and material science (Davis, Gash, Woodgate, & Woodgate, 1982).
Intramolecular Conjugate Addition : Research on the intramolecular conjugate addition of compounds like N-(p-Methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-diemthylpropionamide provides insights into the dynamics of chemical reactions involving cyclohexadienones, which can be extrapolated to understand the behavior of the query compound (Wolfe, Velde, & Borchardt, 1992).
Applications in Organic Synthesis
Synthesis of Aryllead(IV) Tricarboxylates : Research involving the synthesis of aryllead(IV) tricarboxylates using related compounds has shown potential applications in the development of new synthetic pathways and materials (Bell, Pinhey, & Sternhell, 1979).
Cycloaddition Reactions : Studies on cycloaddition reactions involving 4-Bromo-6-spiroepoxycyclohexa-2,4-dienone have provided insights into the reactivity of dienones, which are relevant to understanding the chemical properties of the query molecule (Mondon, Boeker, & Gesson, 1999).
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-25-16-8-9-17(19(23)10-16)20-18(11-21-22-20)14-4-6-15(24-3)7-5-14/h4-11,23H,1,12H2,2-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVGQILMABMRCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658583 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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